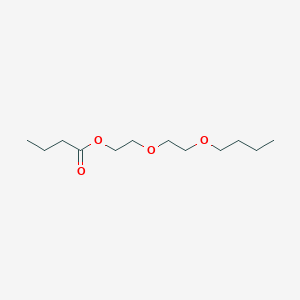

2-(2-Butoxyethoxy)ethyl butanoate

Description

Properties

CAS No. |

17611-91-5 |

|---|---|

Molecular Formula |

C12H24O4 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethyl butanoate |

InChI |

InChI=1S/C12H24O4/c1-3-5-7-14-8-9-15-10-11-16-12(13)6-4-2/h3-11H2,1-2H3 |

InChI Key |

UWAALKSFUOKZEZ-UHFFFAOYSA-N |

SMILES |

CCCCOCCOCCOC(=O)CCC |

Canonical SMILES |

CCCCOCCOCCOC(=O)CCC |

Other CAS No. |

17611-91-5 |

Synonyms |

2-(2-butoxyethoxy)ethyl butanoate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 2 Butoxyethoxy Ethyl Butanoate

Esterification Strategies for Polyether Alcohols

The synthesis of 2-(2-butoxyethoxy)ethyl butanoate is primarily achieved through the esterification of 2-(2-butoxyethoxy)ethanol (B94605) with butanoic acid or its derivatives. This process involves the formation of an ester bond between the hydroxyl group of the polyether alcohol and the carboxyl group of the butanoic acid. Various catalytic strategies have been developed to enhance the efficiency and selectivity of this reaction.

Homogeneous and Heterogeneous Catalysis in Butanoate Synthesis

The choice between homogeneous and heterogeneous catalysis significantly impacts the synthesis of butanoates. wikipedia.orgrsc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. wikipedia.org Common homogeneous catalysts for esterification include mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. acs.orgrepositorioinstitucional.mx These catalysts are effective in protonating the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. chemguide.co.uk While offering high catalytic activity, homogeneous catalysts present challenges in separation from the product mixture, which can lead to corrosion and environmental concerns. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. savemyexams.com This characteristic offers significant advantages, including ease of separation from the product, potential for catalyst recycling, and reduced corrosion and environmental impact. rsc.orgresearchgate.net For butanoate synthesis, various solid acid catalysts have been investigated. These include:

Ion-exchange resins: Sulfonic acid-based resins like Amberlyst-15 have shown excellent catalytic activity in the esterification of butanoic acid. repositorioinstitucional.mxresearchgate.net

Zeolites: These microporous aluminosilicates can act as shape-selective catalysts. acs.org

Metal oxides: Certain metal oxides have demonstrated catalytic activity in esterification reactions. acs.org

Heteropolyacids (HPAs): These complex proton acids, such as H3PW12O40, and their ionic liquid derivatives have shown high catalytic activity and reusability in the esterification of diethylene glycol monobutyl ether. acs.orgacs.orgresearchgate.net

The selection of a heterogeneous catalyst depends on factors like thermal stability, surface area, and acidity, all of which influence the reaction rate and product yield. researchgate.net

Enzymatic and Biocatalytic Approaches for Sustainable Production

Enzymatic and biocatalytic methods are gaining prominence as sustainable alternatives to traditional chemical synthesis. bohrium.com Lipases, a class of enzymes, are particularly effective in catalyzing esterification reactions under mild conditions, which minimizes energy consumption and the formation of byproducts. bohrium.commdpi.com

The use of lipases, such as those derived from Candida antarctica (e.g., Novozym 435), offers several advantages:

High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products.

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures compared to conventional methods. mdpi.com

Reduced Environmental Impact: Biocatalysis avoids the use of harsh acids and metal catalysts, resulting in a greener process. bohrium.com

The enzymatic synthesis of polyesters, which are long-chain polymers containing ester linkages, has been extensively studied. bohrium.comgoogle.comnih.gov This knowledge can be applied to the synthesis of smaller ester molecules like this compound. The reaction can be carried out in various media, including organic solvents, solvent-free systems, and even aqueous environments. bohrium.commdpi.com

Novel Reagents and Reaction Conditions for Enhanced Selectivity

Research continues to explore novel reagents and reaction conditions to improve the selectivity and efficiency of esterification. Some of these innovative approaches include:

Peptide Coupling Reagents: Reagents like TBTU, TATU, and COMU, commonly used in peptide synthesis, have been successfully employed for the esterification of carboxylic acids with alcohols at room temperature. organic-chemistry.org

Ionic Liquids: Heteropolyanion-based ionic liquids have been shown to be highly effective and reusable catalysts for the esterification of diethylene glycol monobutyl ether with acetic acid, a reaction analogous to butanoate synthesis. acs.orgresearchgate.net

Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate reaction rates and improve yields in esterification processes. researchgate.net

Reactive Distillation: This technique combines reaction and separation in a single unit. By continuously removing the water produced during esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversions. masterorganicchemistry.com

Use of Dehydrating Agents: The addition of molecular sieves or other dehydrating agents can effectively remove water from the reaction mixture, thereby driving the equilibrium towards ester formation. researchgate.net

Detailed Reaction Pathway Analysis for this compound Formation

A comprehensive understanding of the reaction pathway is crucial for optimizing the synthesis of this compound. This involves studying the kinetics and thermodynamics of the esterification process.

Kinetic Studies of Ester Formation and Side Reactions

Kinetic studies provide valuable insights into the rate of reaction and the factors that influence it. The esterification of an alcohol with a carboxylic acid is a reversible reaction. chemguide.co.uk The rate of formation of this compound is influenced by several parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate. repositorioinstitucional.mxresearchgate.net

Catalyst Concentration: The concentration of the acid catalyst directly affects the reaction rate. repositorioinstitucional.mxresearchgate.net

Molar Ratio of Reactants: The ratio of alcohol to carboxylic acid can influence the equilibrium conversion. Using an excess of one reactant can drive the reaction towards the product. repositorioinstitucional.mxresearchgate.netmasterorganicchemistry.com

Kinetic models, such as the pseudo-homogeneous (PH) model and the Langmuir-Hinshelwood model, have been used to describe the esterification of glycol ethers. repositorioinstitucional.mxresearchgate.net These models help in understanding the reaction mechanism and in predicting the reaction rate under different conditions. For instance, a study on the esterification of diethylene glycol monobutyl ether with acetic acid using heteropolyanion-based ionic liquids found that the reaction followed a pseudohomogeneous kinetic model. acs.orgresearchgate.net

Side reactions can also occur during esterification, leading to the formation of unwanted byproducts. A potential side reaction is the dehydration of the alcohol, especially at high temperatures and in the presence of strong acid catalysts.

Thermodynamic Characterization of Synthetic Processes

Thermodynamic analysis of the esterification process provides information about the feasibility and equilibrium position of the reaction. The key thermodynamic parameters are:

Enthalpy of Reaction (ΔH): This indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

Entropy of Reaction (ΔS): This relates to the change in disorder of the system.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous reaction. researchgate.net

The equilibrium constant (K_e) is a crucial thermodynamic parameter for reversible reactions like esterification. It is related to the concentrations of reactants and products at equilibrium and can be used to calculate the maximum achievable conversion. acs.org The equilibrium constant is temperature-dependent.

For butanoate esters, thermodynamic data such as enthalpy of formation and enthalpy of vaporization are available for related compounds like methyl butanoate and butyl butanoate, which can provide insights into the thermodynamic properties of this compound. nist.govnist.gov

Environmental Fate and Degradation Pathways of 2 2 Butoxyethoxy Ethyl Butanoate

Atmospheric Transformation Processes

Once released into the atmosphere, 2-(2-Butoxyethoxy)ethyl butanoate is expected to exist predominantly in the gas phase due to its vapor pressure. noaa.gov Its atmospheric degradation is primarily driven by photochemical reactions.

Gas-Phase Oxidation Initiated by Hydroxyl Radicals

The principal atmospheric removal mechanism for this compound is its reaction with photochemically generated hydroxyl (OH) radicals. While a specific reaction rate constant for this compound is not available in the reviewed literature, an estimation can be made based on its structural analogue, 2-butoxyethanol (B58217). The reaction involves the abstraction of a hydrogen atom from the carbon backbone, initiating a cascade of oxidation reactions.

The rate constants for the reaction of OH radicals with similar glycol ethers are generally high, leading to relatively short atmospheric lifetimes. For instance, the atmospheric half-life of 2-butoxyethanol, based on its reaction with OH radicals, is estimated to be in the range of 0.6 to 0.9 days. noaa.gov It is anticipated that this compound would have a comparable, if not slightly shorter, atmospheric half-life due to the presence of additional C-H bonds available for abstraction.

Modeling Atmospheric Lifetime and Secondary Pollutant Formation Potential

The atmospheric lifetime of this compound can be estimated using structure-activity relationship (SAR) models like the Atmospheric Oxidation Program (AOPWIN™). epa.gov These models calculate the rate constant for the reaction with OH radicals based on the molecule's structure. For a typical atmospheric OH radical concentration of 1.5 x 10^6 molecules/cm³, the atmospheric lifetime of related glycol ethers is on the order of hours to a few days.

The oxidation of glycol ethers like 2-(2-butoxyethoxy)ethanol (B94605) can contribute to the formation of secondary pollutants, including ozone and secondary organic aerosols (SOAs). The atmospheric oxidation of this compound is expected to produce a variety of smaller, oxygenated compounds. These products can have a lower volatility than the parent compound and may partition to the aerosol phase, contributing to the formation of SOAs.

Aqueous and Soil Environmental Biotransformation

In aqueous and soil environments, the primary degradation pathway for this compound is expected to be biotransformation, driven by microbial activity.

Microbial Biodegradation Pathways and Enzyme Systems (extrapolated from 2-butoxyethanol degradation)

The biodegradation of this compound is likely initiated by the enzymatic hydrolysis of the ester bond, a common pathway for the degradation of ester-containing compounds. researchgate.netnoaa.goveuropa.eunih.govnih.gov This initial step would be catalyzed by esterase enzymes, which are widespread in microorganisms, yielding 2-(2-butoxyethoxy)ethanol and butanoic acid (butyric acid). researchgate.netnoaa.goveuropa.eunih.govnih.gov

Following the initial hydrolysis, the degradation proceeds along the established pathways for each of the resulting molecules. The biodegradation of 2-butoxyethanol has been studied in more detail. Several bacterial strains, including those from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, have been shown to completely degrade 2-butoxyethanol. nih.govresearchgate.netnih.gov The primary degradation pathway for 2-butoxyethanol in these organisms involves the oxidation of the terminal alcohol group to form 2-butoxyacetic acid (2-BAA). nih.govresearchgate.netnih.gov This is followed by the cleavage of the ether bond, yielding glyoxylate (B1226380) and n-butanol. nih.govresearchgate.netnih.gov The n-butanol can be further oxidized to butanoic acid.

The butanoic acid produced from both the initial hydrolysis and the subsequent degradation of the butoxy group is a readily biodegradable short-chain fatty acid. It can be utilized by a wide range of microorganisms and is typically metabolized through the beta-oxidation pathway to acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water.

The enzyme systems involved in these transformations include alcohol dehydrogenases, aldehyde dehydrogenases, and ether-cleaving enzyme systems, which have been identified in bacteria capable of degrading related compounds.

Identification and Quantification of Biodegradation Metabolites

Specific studies identifying and quantifying the biodegradation metabolites of this compound are not available in the reviewed literature. However, based on the extrapolated degradation pathway described above, the following metabolites can be expected:

Primary Metabolites:

2-(2-butoxyethoxy)ethanol

Butanoic acid (butyrate)

Secondary Metabolites (from 2-(2-butoxyethoxy)ethanol degradation):

2-Butoxyacetic acid (2-BAA) nih.govresearchgate.netnih.gov

n-Butanol nih.govresearchgate.netnih.gov

Glyoxylate nih.govresearchgate.netnih.gov

Further Metabolites:

The complete mineralization of these intermediates will lead to the formation of carbon dioxide and water.

Quantitative data on the formation of these metabolites would require specific experimental studies using this compound as the substrate.

Factors Influencing Biodegradability (e.g., structural features, environmental conditions)

The biodegradability of this compound is influenced by both its molecular structure and prevailing environmental conditions. As a member of the glycol ether ester family, its structure contains both ether (C-O-C) and ester (O-C=O) linkages, which are key to its breakdown.

Structural Features:

Ether and Ester Linkages: The presence of both ether and ester bonds in the molecule's backbone enhances its susceptibility to biodegradation. ottokemi.comnih.gov The ester group can be readily hydrolyzed by microbial enzymes, breaking the molecule into its parent alcohol, 2-(2-butoxyethoxy)ethanol, and butanoic acid. The ether linkages are also subject to cleavage by specific microbial enzymes. ottokemi.comnoaa.gov For related poly(ether-ester)s, the rupture of C-O-C ether bonds followed by the cleavage of the carboxylic ester group is a noted decomposition pathway. nih.gov

Molecular Weight and Branching: The rate of biodegradation for glycols and their derivatives can be influenced by molecular weight and structure. researchgate.net Generally, lower molecular weight and linear structures are degraded more rapidly than highly branched or high molecular weight equivalents. researchgate.netncsu.edu For instance, propylene (B89431) glycol ethers with a tertiary-butyl configuration are more difficult for microorganisms to break down. nih.gov

Alkoxy Group: Studies on related glycol ethers have shown that the nature of the alkyl group can affect degradation. For example, 2-butoxyethanol was found to be a preferred carbon source for certain bacterial strains compared to 2-ethoxyethanol. researchgate.net

Environmental Conditions:

Microbial Presence: The availability of adapted microbial communities is crucial for degradation. Bacterial strains from genera such as Pseudomonas, Gordonia, Hydrogenophaga, and Cupriavidus have been shown to degrade 2-butoxyethanol. noaa.gov Fungi like Aspergillus versicolor have also been implicated in the degradation of other glycol ethers. sigmaaldrich.com

Aerobic vs. Anaerobic Conditions: Aerobic biodegradation is considered the primary transformation process for related compounds like 2-butoxyethanol in soil and sediment. cdc.gov The rate of degradation is expected to decrease as oxygen availability diminishes, leading to longer persistence in deeper soil and sediment layers. cdc.gov

Nutrients and Ions: The presence of certain ions can significantly impact degradation rates. For some bacterial strains, iron ions have been found to intensify the degradation of glycol ethers, likely because they are components of the enzyme systems involved in the breakdown of these xenobiotics. researchgate.net

Temperature and pH: Like most biological processes, biodegradation rates are influenced by temperature and pH, which affect microbial activity. Studies on other herbicides have shown that sorption, which can limit bioavailability, is affected by both temperature and pH. researchgate.net

Environmental Partitioning and Transport Behavior

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to adsorb to soil and sediment.

Volatility and Atmospheric Dispersion Modeling

Based on the properties of its close structural analogs, this compound is expected to be a compound with low volatility.

Physical Properties: The boiling point of the closely related 2-(2-butoxyethoxy)ethyl acetate (B1210297) is high, at approximately 245°C, and its vapor pressure is very low (around 0.04 mmHg or 5.3 Pa at 20°C). nih.govsigmaaldrich.cominchem.org The parent alcohol, DGBE, also has a high boiling point (230°C) and low vapor pressure. wikipedia.orginchem.org Given that this compound has a higher molecular weight than these analogs, its volatility is expected to be even lower. This low volatility means that under normal environmental temperatures, significant evaporation into the atmosphere is unlikely. researchgate.net

Atmospheric Fate: Fugacity modeling of the parent alcohol, 2-butoxyethanol, estimates that only about 16% of the chemical partitions into the air. cdc.gov For any portion that does enter the atmosphere, the half-life is expected to be short (less than a day) due to rapid reaction with photochemically produced hydroxyl radicals. cdc.govcore.ac.uk Therefore, long-range atmospheric transport is not anticipated. cdc.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | 2-(2-Butoxyethoxy)ethyl acetate | 2-(2-Butoxyethoxy)ethanol (DGBE) |

|---|---|---|

| Boiling Point | 245 °C sigmaaldrich.com | 230 °C inchem.org |

| Vapor Pressure | 0.04 mmHg @ 20°C nih.gov | 0.02 mmHg @ 20°C (3 Pa) inchem.org |

| Water Solubility | 65 g/L @ 20°C sigmaaldrich.cominchem.org | Miscible inchem.org |

| Log P (Octanol/Water) | 1.7 - 2.9 nih.govinchem.orghoneywell.com | 0.3 - 0.6 inchem.orgstenutz.eu |

This table is interactive. Click on the headers to sort.

Sorption to Soil and Sediment Matrices

This compound is predicted to have a low affinity for sorption to soil and sediment particles.

Sorption Coefficient (Koc): The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for the acetate analog is low, with a value of 10, indicating very high mobility in soil. nih.gov For the parent alcohol DGBE, the estimated Koc is even lower at 3.6. core.ac.uk A low Koc value suggests the compound will preferentially remain in the water phase rather than binding to organic matter in soil or sediment. taylorfrancis.com

Environmental Partitioning: Fugacity modeling for the related compound 2-butoxyethanol supports this, predicting that very small percentages will partition into soil (0.05%) and sediment (0.04%). cdc.gov The primary environmental compartment for these types of soluble compounds is water.

Factors Influencing Sorption: For many organic chemicals, sorption is strongly correlated with the organic carbon content of the soil and sediment. researchgate.netnih.gov However, for polar and water-soluble compounds like glycol ethers and their esters, this relationship can be weaker. Soil pH can also play a role, particularly for compounds that can ionize. researchgate.netresearchgate.net Given its high water solubility, adsorption is not considered an important fate process for DGBE and, by extension, its butanoate ester. taylorfrancis.com

Table 2: Estimated Environmental Partitioning of a Related Compound (2-Butoxyethanol)

| Environmental Compartment | Percentage Partitioned |

|---|---|

| Water | 83.93% |

| Air | 15.98% |

| Soil | 0.05% |

| Sediment | 0.04% |

Source: ASTER (1995a) as cited in ATSDR (1998) cdc.gov

This table is interactive. Click on the headers to sort.

Leaching Potential in Terrestrial and Aquatic Systems

The combination of high water solubility and low sorption potential gives this compound a high potential for leaching through soil and into groundwater.

Mobility in Soil: A high degree of mobility is expected in soil. nih.govcore.ac.uk This means the compound can be readily transported with soil water, moving downwards through the soil profile.

Groundwater Contamination Potential: Due to its expected mobility and persistence in low-oxygen environments, the compound poses a risk for groundwater contamination. Its parent alcohol, DGBE, is considered to be highly mobile in soil. core.ac.uk The detection of the related compound 2-butoxyethanol in groundwater at hazardous waste sites confirms that chemicals with these properties can indeed leach from the soil surface to underlying aquifers. cdc.gov

Surface Water Transport: Once in surface water, its high solubility and low sorption tendency mean it will likely remain dissolved in the water column rather than partitioning to sediment. taylorfrancis.com This facilitates its transport within aquatic systems.

Computational Chemistry and Theoretical Characterization of 2 2 Butoxyethoxy Ethyl Butanoate

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the geometric and electronic features of 2-(2-butoxyethoxy)ethyl butanoate, which govern its physical properties and chemical reactivity.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains multiple single bonds, a variety of conformations can exist. The molecule's structure is characterized by both an ester group and ether linkages, which allow for considerable rotational freedom. researchgate.netsigmaaldrich.cn

The conformational landscape of this molecule is expected to be complex, with numerous local energy minima corresponding to different rotational isomers (rotamers). Computational studies on similar long-chain esters and ethers indicate that the relative energies of these conformers are typically small, meaning that a variety of shapes can be adopted at room temperature. researchgate.net The most stable conformers are generally those that minimize steric hindrance between the butyl group, the ethoxyethyl chain, and the butanoate group.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.21 |

| C-O (ester) | ~1.33 | |

| C-O (ether) | ~1.43 | |

| Bond Angle (°) | O=C-O (ester) | ~123 |

| C-O-C (ether) | ~112 | |

| C-C-C (alkyl chain) | ~109.5 |

Note: These values are illustrative and based on general parameters for esters and ethers. Actual values for this compound would require specific computational analysis.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of molecules. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ether and ester groups, where non-bonding lone pair electrons reside. These sites are the most probable centers for electrophilic attack. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O) in the butanoate moiety. This makes the carbonyl carbon the most likely site for nucleophilic attack.

| Orbital | Typical Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | ~ -9.5 | Site of electron donation (nucleophilic character) |

| LUMO | ~ +1.5 | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | ~ 11.0 | Indicator of chemical stability |

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO theory. Specific calculations are required for this compound.

Reaction Mechanism Studies using Computational Methods

Computational methods are invaluable for elucidating the detailed pathways of chemical reactions, providing information that is often difficult to obtain through experiments alone. For this compound, key reactions would include hydrolysis of the ester group and oxidation or decomposition of the ether linkages.

Potential Energy Surface Mapping for Key Reactions

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. researchgate.netresearchgate.net By mapping the PES for a reaction, chemists can identify the most favorable reaction pathway, which corresponds to the path of minimum energy connecting reactants and products. This path includes stable intermediates and high-energy transition states.

For a reaction such as the hydrolysis of this compound, the PES would illustrate the energy changes as a water molecule attacks the carbonyl carbon. The surface would show an energy minimum for the reactants (the ester and water), another for the products (2-(2-butoxyethoxy)ethanol and butanoic acid), and would likely feature a tetrahedral intermediate as a shallow minimum on the reaction pathway.

Computational Kinetics and Reaction Rate Constant Predictions

Computational kinetics uses the information from the potential energy surface, particularly the activation energy, to predict the rate constant (k) of a reaction. ekb.eg Transition state theory is often employed for this purpose, relating the rate constant to the Gibbs free energy of activation (ΔG‡). uleth.ca The temperature dependence of the rate constant is typically described by the Arrhenius equation. libretexts.org

By calculating the vibrational frequencies of the reactant and transition state structures, it is possible to compute the pre-exponential factor (A) and the activation energy (Ea) for the Arrhenius equation, thus allowing for the prediction of the reaction rate at different temperatures. Such calculations for the hydrolysis or oxidation of this compound would be crucial for understanding its environmental fate and stability.

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| Pre-exponential Factor | A | 1 x 1010 s-1 |

| Activation Energy | Ea | 70 kJ/mol |

| Arrhenius Equation: k = A * exp(-Ea / RT) |

Note: The values in this table are for illustrative purposes to demonstrate the components of the Arrhenius equation.

Molecular Dynamics Simulations for Condensed Phase Behavior

For a molecule like this compound, a typical MD simulation would involve placing a number of these molecules in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom. This allows for the observation of dynamic processes over time, from which various macroscopic properties can be calculated.

Solvation Dynamics and Solvent-Solute Interactions

The solvation dynamics of this compound are dictated by its amphiphilic nature, possessing both polar and non-polar regions. The ether linkages and the ester group introduce polarity and the capacity for hydrogen bonding with protic solvents, while the butyl and butanoate alkyl chains are non-polar.

In aqueous solutions, water molecules are expected to form hydrogen bonds with the ether oxygen atoms and the carbonyl oxygen of the ester group. MD simulations of similar glycol ethers have shown that water molecules can form structured arrangements around the ether groups. nih.gov The dynamics of these water molecules in the solvation shell would be slower compared to bulk water due to these specific interactions.

In non-polar solvents, the dominant interactions would be van der Waals forces between the solvent molecules and the alkyl chains of the this compound. The polar head group, consisting of the ether and ester functionalities, would experience less favorable interactions. This can lead to interesting conformational changes in the molecule to minimize these unfavorable contacts.

Quantum-chemical calculations on similar molecules, like 18-crown-6 (B118740) ether in non-aqueous solvents, have been used to determine the thermodynamics of solvation, including the Gibbs free energy and enthalpy of transfer between different solvents. researchgate.netnih.gov These studies indicate that the composition of the solvation shell is highly dependent on the nature of the solvent.

Table 1: Illustrative Interaction Parameters for MD Simulations of Related Compounds

This table presents typical non-bonded interaction parameters from the OPLS-AA force field that would be relevant for simulating a molecule like this compound. These are provided for illustrative purposes to indicate the types of parameters used in such simulations.

| Atom Type | σ (Å) | ε (kcal/mol) |

| Ether Oxygen | 3.000 | 0.170 |

| Ester Carbonyl Carbon | 3.750 | 0.105 |

| Ester Carbonyl Oxygen | 2.960 | 0.210 |

| Alkane Carbon (CH2) | 3.905 | 0.118 |

| Alkane Carbon (CH3) | 3.905 | 0.118 |

Data is representative of the OPLS-AA force field and may vary for specific implementations.

Intermolecular Forces and Self-Assembly Properties

The interplay of intermolecular forces in this compound governs its condensed phase properties, including its potential for self-assembly. The key intermolecular forces at play are:

Van der Waals Forces: These are the dominant attractive forces, arising from the fluctuating dipoles in the molecules. The long alkyl chains of the butoxy and butanoate groups contribute significantly to these dispersion forces.

Dipole-Dipole Interactions: The ether and ester functional groups possess permanent dipoles, leading to electrostatic interactions between molecules.

Hydrogen Bonding: While the molecule itself does not have a hydroxyl group to act as a hydrogen bond donor, the ether and ester oxygens can act as hydrogen bond acceptors from protic solvents or other suitable donor molecules.

Due to its amphiphilic character, this compound has the potential to exhibit self-assembly in certain solvents. In aqueous environments, it is conceivable that these molecules could form micelles or other aggregates, with the hydrophobic alkyl tails sequestered from the water and the polar ether and ester groups exposed to the solvent. The critical micelle concentration (CMC) would depend on the balance between the hydrophobic and hydrophilic portions of the molecule.

Studies on the self-assembly of other amphiphilic molecules, such as glycolipids, have shown the formation of complex three-dimensional network phases. researchgate.net While this compound is a simpler molecule, the principles of hydrophobic and hydrophilic interactions driving self-assembly remain the same. The ester linkage, in comparison to an ether linkage, can influence the orientation of the molecule at interfaces and within aggregates, as suggested by comparative studies of ether- and ester-linked phospholipids. nih.gov

Advanced Analytical Methodologies for 2 2 Butoxyethoxy Ethyl Butanoate Research Applications

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in the analysis of 2-(2-butoxyethoxy)ethyl butanoate, enabling its separation from complex mixtures and its subsequent detection and quantification. These methods are crucial for understanding its presence and behavior in various matrices.

High-Resolution Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification.

For glycol ethers and their derivatives, GC-MS offers high sensitivity and selectivity. publications.gc.ca The use of a non-polar column is common for the separation of these compounds. nist.gov The electron impact (EI) ionization mode is frequently employed, and data can be acquired in both full scan and selective ion monitoring (SIM) modes. Full scan mode is useful for identifying unknown compounds, while SIM mode offers enhanced sensitivity for quantifying target analytes by monitoring specific ions. publications.gc.ca

A typical GC-MS analysis involves dissolving the sample in a suitable solvent, such as methanol, and injecting it into the GC system. publications.gc.ca The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their volatility. The mass spectrometer then detects the characteristic ions of this compound and its fragments, allowing for its unambiguous identification and quantification.

Liquid Chromatography (LC) hyphenated with High-Accuracy Mass Spectrometry

Liquid chromatography (LC) coupled with high-accuracy mass spectrometry (LC-MS) provides a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. In LC, the separation occurs in a liquid mobile phase that passes through a column packed with a solid stationary phase. The separated analytes are then introduced into the mass spectrometer.

For the analysis of glycol ethers, LC-MS/MS (tandem mass spectrometry) is particularly effective. rsc.orgepa.gov This technique involves multiple stages of mass analysis, which significantly enhances selectivity and reduces background noise, allowing for very low detection limits. oup.com Atmospheric pressure chemical ionization (APCI) in positive mode has been shown to be effective for the ionization of glycol ethers, offering strong ionization efficiency and improved signal-to-noise ratios compared to electrospray ionization (ESI). rsc.orgrsc.org

Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantification. rsc.org In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored. This highly specific detection method allows for accurate quantification even in complex matrices. rsc.org

Method Development for Trace Analysis in Complex Matrices

Analyzing trace levels of this compound in complex matrices, such as environmental samples or consumer products, presents significant challenges due to the presence of interfering substances. nih.gov Method development is crucial to ensure accurate and reliable results.

Key aspects of method development include:

Sample Preparation: This is a critical step to remove matrix interferences and concentrate the analyte. Techniques can range from simple dilution to more complex procedures like solid-phase extraction (SPE). The choice of sample preparation technique depends on the matrix and the required sensitivity. publications.gc.ca

Derivatization: For certain compounds, derivatization can improve chromatographic behavior and detection sensitivity. nih.gov For instance, in the analysis of related glycol ethers, derivatization has been used to increase the molecular mass of the analytes, leading to lower detection limits in LC-MS/MS. oup.com

Internal Standards: The use of an internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response. rsc.org Ideally, an isotopically labeled version of the analyte is used. When this is not available, a compound with similar chemical and physical properties can be chosen. rsc.orgrsc.org

Validation: The analytical method must be rigorously validated to demonstrate its performance. Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and specificity. rsc.orgoup.com

For example, a direct injection LC-MS/MS method was developed for the trace analysis of glycol ethers in wood stains, achieving method detection limits in the nanogram per milliliter (ng/mL) range. rsc.orgrsc.org This method demonstrated good precision (≤5% RSD) and accuracy (80–120% recovery). rsc.org

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound and for gaining insights into its chemical behavior and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons in the butoxy group, the ethoxyethyl chain, and the butanoate moiety. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) provides information about neighboring protons. For instance, the protons on the carbon adjacent to the ester oxygen would appear at a different chemical shift than the protons in the butyl chain. chemicalbook.comchegg.com

¹³C NMR spectroscopy provides complementary information by showing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, ether, alkyl), providing a carbon framework of the molecule. chegg.comspectrabase.com

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

This table presents predicted NMR data based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butyl CH₃ | ~0.9 | ~14 |

| Butyl CH₂ | ~1.4 | ~19 |

| Butyl CH₂ | ~1.6 | ~32 |

| Butoxy O-CH₂ | ~3.4-3.5 | ~70 |

| Ethoxy O-CH₂ | ~3.6-3.7 | ~69-71 |

| Ester O-CH₂ | ~4.2 | ~64 |

| Butanoate C=O | - | ~173 |

| Butanoate α-CH₂ | ~2.2 | ~36 |

| Butanoate β-CH₂ | ~1.6 | ~18 |

| Butanoate γ-CH₃ | ~0.9 | ~13 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both techniques probe the vibrational modes of chemical bonds, but they are based on different physical principles and often provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. For this compound, the IR spectrum would show characteristic absorption bands for its key functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ether and ester linkages would appear in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the alkyl chains would be observed around 2850-3000 cm⁻¹. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While the principles differ from IR, it also provides information about the vibrational modes of a molecule. For this compound, the Raman spectrum would also show peaks corresponding to the C=O, C-O, and C-H vibrations, complementing the IR data for a comprehensive functional group analysis.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Ester C=O | Stretch | 1750-1735 | 1750-1735 |

| Ether/Ester C-O | Stretch | 1250-1000 | 1250-1000 |

| Alkyl C-H | Stretch | 3000-2850 | 3000-2850 |

Advanced Mass Spectrometry Techniques (e.g., tandem MS) for Fragmentation Pathway Studies

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS or MS²), are indispensable for elucidating the structural characteristics of molecules like this compound. In a tandem MS experiment, precursor ions corresponding to the molecule of interest are selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal detailed structural information. The fragmentation of this compound is governed by the chemical properties of its ester and ether functional groups.

The fragmentation process for esters and ethers typically follows well-established pathways, including alpha cleavage and the McLafferty rearrangement. libretexts.orgwhitman.edulibretexts.org For this compound, which combines both functionalities, a complex and informative fragmentation pattern is expected. The ether linkages are prone to cleavage at the C-O bond (alpha cleavage), while the ester group can undergo several characteristic fragmentations. libretexts.orgwhitman.edu

Key fragmentation pathways anticipated for this compound in tandem MS include:

Alpha Cleavage: This involves the cleavage of bonds adjacent to the oxygen atoms in the ether linkages or the carbonyl group of the ester. libretexts.orgmiamioh.edu For the ether portion, this can lead to the formation of various oxonium ions. Cleavage of the C-C bond adjacent to the carbonyl group is also a common pathway for esters. libretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds, including esters, that possess a γ-hydrogen. youtube.comepa.gov It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene molecule. epa.gov

Cleavage of the Ester Group: Fragmentation can occur at the C-O bond of the ester, leading to the loss of the butoxyethoxyethyl group or the butanoate group. This includes the loss of the alkoxy group (-OR) from the ester. libretexts.org

Consecutive Fragmentations: The polyether chain can undergo sequential losses of ethylene (B1197577) oxide units (C₂H₄O, 44 Da), which is a characteristic fragmentation pattern for polyethylene (B3416737) glycol derivatives. gcms.cz

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and provides insights into its structure. The specific fragments observed and their relative abundances can be used to differentiate it from isomers and related compounds.

| Proposed Fragment (Ion) | m/z (mass-to-charge ratio) | Proposed Fragmentation Pathway |

| [C₄H₉O]⁺ | 73 | Alpha cleavage at the butoxy group |

| [CH₃(CH₂)₃CO]⁺ | 71 | Alpha cleavage at the ester carbonyl group |

| [C₄H₉OCH₂CH₂O]⁺ | 117 | Cleavage of the ether chain |

| [CH₃COOCH₂CH₂OCH₂CH₂O]⁺ | 161 | Cleavage of the butyl group |

| [M - C₄H₉]⁺ | 159 | Loss of the butyl radical |

| [M - OC₄H₉]⁺ | 145 | Loss of the butoxy radical |

| [C₂H₅O₂]⁺ (from McLafferty) | 61 | McLafferty rearrangement of the butanoate ester |

This table is illustrative and presents theoretically expected fragments based on general fragmentation rules for esters and ethers. Actual observed fragments and their abundances may vary depending on the specific tandem MS conditions.

Chemometric Approaches for Data Analysis and Interpretation

The analysis of this compound, especially in complex matrices or in studies generating large datasets (e.g., quality control, environmental monitoring, or metabolomics), can be significantly enhanced by the application of chemometric methods. nih.gov Chemometrics utilizes multivariate statistical techniques to extract meaningful information from complex chemical data. acs.orgnih.gov When coupled with analytical techniques like mass spectrometry, chemometrics can reveal patterns and relationships that are not apparent from univariate analysis. acs.orgresearchgate.net

One of the most common chemometric tools is Principal Component Analysis (PCA) . acs.org PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. It transforms the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). By plotting the data in the space of the first few PCs, it is possible to visualize sample groupings, trends, and outliers. acs.org

For instance, in the quality control of this compound production, GC-MS data could be collected for multiple batches. The resulting data matrix, containing retention times and the abundance of various ions for each sample, can be subjected to PCA.

Conceptual Data Matrix for PCA:

| Sample (Batch) | Variable 1 (Ion m/z A at RT 1) | Variable 2 (Ion m/z B at RT 1) | ... | Variable n (Ion m/z X at RT y) |

| Batch 001 | Intensity Value | Intensity Value | ... | Intensity Value |

| Batch 002 | Intensity Value | Intensity Value | ... | Intensity Value |

| Batch 003 | Intensity Value | Intensity Value | ... | Intensity Value |

| ... | ... | ... | ... | ... |

| Batch k | Intensity Value | Intensity Value | ... | Intensity Value |

In a PCA model of this data, batches with similar chemical profiles will cluster together in the scores plot (e.g., PC1 vs. PC2). Outlier batches, which may indicate a deviation in the manufacturing process or the presence of impurities, will be clearly separated from the main cluster. The corresponding loadings plot would then reveal which variables (i.e., which mass fragments) are responsible for the observed separation, thereby helping to identify the specific chemical differences between the batches.

Other relevant chemometric methods include:

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This method is particularly useful for resolving co-eluting peaks in chromatographic data and extracting the pure mass spectrum of each component in a mixture. researchgate.net

Partial Least Squares (PLS) Regression: A supervised method used to build predictive models, for example, to quantify the concentration of this compound or related impurities based on their spectral data.

The application of these chemometric approaches provides a powerful framework for robust data analysis and interpretation in research involving this compound. nih.govresearchgate.net

Emerging Applications in Materials Science and Green Chemical Technologies of 2 2 Butoxyethoxy Ethyl Butanoate

Development as a Bio-Derived or Sustainable Solvent in Advanced Formulations

The push towards greener chemical processes has spurred research into high-performance, low-toxicity solvents derived from renewable resources. 2-(2-Butoxyethoxy)ethyl butanoate, with its favorable solvent characteristics, is being considered as a sustainable alternative to conventional, often more volatile and hazardous, solvents.

In the formulation of coatings, inks, and adhesives, the solvent system plays a critical role in dissolving binders, dispersing pigments, and controlling application properties such as viscosity and drying time. The performance of this compound as a solvent is attributed to its chemical structure. The ether linkages contribute to its ability to dissolve a wide range of resins and polymers, while the butanoate group can enhance compatibility with various formulations. atamanchemicals.com

The parent alcohol, 2-(2-butoxyethoxy)ethanol (B94605), is a well-known solvent in the coatings industry, valued for its high boiling point, low volatility, and excellent solvency for a variety of resins, including acrylics, epoxies, and cellulose (B213188) derivatives. wikipedia.orgatamanchemicals.comdoxuchem.comspectrumchemical.com The esterification of this alcohol to form this compound results in a compound that retains these beneficial solvent properties. It is anticipated to be an effective solvent for various resins used in surface coatings, printing inks, and adhesives, contributing to good flow, leveling, and film formation. atamanchemicals.com

Table 1: Potential Resin Compatibility of this compound

| Resin Type | Expected Compatibility | Rationale |

| Acrylic Resins | Good | The ether and ester groups can effectively solvate the polar functional groups in acrylic polymers. wikipedia.org |

| Nitrocellulose | Good | Often used in combination with other solvents to achieve desired properties in lacquers. doxuchem.com |

| Polyurethane Resins | Good | Can act as a solvent for polyurethane prepolymers and in coating formulations. doxuchem.com |

| Epoxy Resins | Moderate to Good | The ether linkages can aid in the dissolution of epoxy oligomers. |

| Vinyl Resins | Good | Effective in dissolving various vinyl copolymers used in coatings and inks. doxuchem.com |

This table is based on the known solvent properties of the parent alcohol and related glycol ether esters and represents expected performance.

The relatively slow evaporation rate of this compound can also be advantageous in certain applications, such as high-gloss paints and screen-printing inks, where a longer open time is required for optimal film formation and leveling.

The growing interest in sustainable materials has led to the development of eco-friendly polymer systems, including waterborne and bio-based resins. The amphiphilic nature of this compound, arising from its polar ether and ester groups and non-polar butyl group, suggests good compatibility with a range of polymer systems. In waterborne formulations, it can act as a coalescing agent, aiding in the formation of a continuous film as the water evaporates. Its potential as a bio-derived solvent, if synthesized from bio-based butanol and butyric acid, would further enhance its appeal in green formulations.

Exploration as a Plasticizer for Biodegradable Polymers

Plasticizers are additives that increase the flexibility and processability of polymers. spectrumchemical.com The demand for bio-based and biodegradable plasticizers is increasing in parallel with the market for biodegradable polymers like polylactic acid (PLA).

Research into esters of 2-(2-butoxyethoxy)ethanol has shown their potential as effective plasticizers for biodegradable polymers. A study on bis(2-(2-butoxyethoxy)ethyl) adipate (B1204190), a diester of 2-(2-butoxyethoxy)ethanol, demonstrated its ability to plasticize PLA. ubbcluj.ro The plasticizer was found to be miscible with the PLA matrix, leading to a more homogeneous material. researchgate.net It is expected that this compound would interact with polymer matrices in a similar fashion. The ester groups can form hydrogen bonds with the polymer chains, while the flexible ether linkages can increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing flexibility. ubbcluj.ro

The introduction of this compound into a polymer matrix can influence its morphology. By reducing the Tg, the plasticizer can promote polymer chain mobility, which may affect the degree of crystallinity of semi-crystalline polymers like PLA. This can have a significant impact on the mechanical properties and transparency of the final material. expresspolymlett.com

The addition of a plasticizer significantly affects the rheological properties of a polymer, which is crucial for its processability through methods like extrusion and injection molding. By lowering the viscosity of the polymer melt, plasticizers like this compound can improve the melt flow characteristics. ubbcluj.ro This allows for lower processing temperatures, which can be beneficial for thermally sensitive biodegradable polymers and can also lead to energy savings during manufacturing.

A study on PLA plasticized with bis(2-(2-butoxyethoxy)ethyl) adipate showed a notable decrease in the vitrification temperature of the PLA, indicating enhanced processability. ubbcluj.roresearchgate.net The improved flow properties can lead to smoother surfaces and more intricate designs in molded parts. The hydrophobic nature of such ester plasticizers can also reduce the water absorption of the final product, which is a desirable characteristic for many applications. ubbcluj.roresearchgate.net

Table 2: Expected Effects of this compound as a Plasticizer for PLA

| Property | Expected Effect | Rationale |

| Glass Transition Temperature (Tg) | Decrease | Increased free volume between polymer chains. ubbcluj.ro |

| Melt Viscosity | Decrease | Improved polymer chain mobility. ubbcluj.ro |

| Flexibility/Elongation at Break | Increase | Reduced intermolecular forces between polymer chains. nih.gov |

| Tensile Strength | Decrease | A common trade-off with increased flexibility. |

| Processability | Improvement | Lower required processing temperatures and pressures. |

This table is based on established principles of polymer plasticization and findings from studies on structurally similar plasticizers.

Long-Term Stability and Leaching Behavior in Polymeric Composites

The long-term stability of this compound within polymeric composites is a critical factor for its application, particularly when used as a plasticizer or solvent in materials with extended service lives. The primary concern is the potential for the compound to migrate or leach out of the polymer matrix over time, which can alter the material's mechanical properties and lead to environmental and health concerns.

Research into the leaching behavior of structurally similar glycol ether esters, such as diethylene glycol monobutyl ether adipate (DGBEA), when incorporated into biodegradable polymers like polylactide (PLA), has shown promising results. Studies indicate that these types of plasticizers exhibit a low tendency to migrate from the polymer matrix. researchgate.net This improved retention is often attributed to their higher molecular weight and the presence of polar ether and ester groups, which can engage in dipole-dipole interactions with the polymer chains, such as polyvinyl chloride (PVC). aau.dk These interactions effectively reduce the mobility of the plasticizer molecules within the polymer structure.

The rate of leaching is influenced by several factors, including the chemical structure of the polymer, the concentration of the glycol ether ester, the temperature, and the nature of the contacting medium (e.g., water, oils, or solvents). Accelerated aging studies on various polymers, including those plasticized with glycol ether esters, are employed to predict long-term stability. researchgate.netresearchgate.net These tests often involve elevated temperatures to simulate the effects of aging over extended periods. researchgate.net For instance, the embrittlement of materials like polyethylene (B3416737) terephthalate (B1205515) glycol (PETG) after the equivalent of one year of aging at room temperature highlights the importance of understanding these long-term changes. rsc.org

The following table summarizes the leaching characteristics of related glycol ether esters in different polymeric systems, providing an insight into the expected behavior of this compound.

| Polymer Matrix | Glycol Ether Ester Analog | Key Findings on Leaching/Migration | Reference |

| Polylactide (PLA) | Diethylene glycol monobutyl ether adipate (DGBEA) | Low tendency to migrate from the PLA matrix. | researchgate.net |

| Polyvinyl Chloride (PVC) | Di(2-ethylhexyl) phthalate (B1215562) (DEHP) (for comparison) | Prone to migration and leaching over time. | researchgate.net |

| Polyvinyl Chloride (PVC) | General Ether and Ester Plasticizers | Higher molecular weight and polar groups reduce migration. | aau.dk |

Application in Enhanced Surfactancy and Emulsification Systems

Glycol ethers and their esters, including this compound, possess amphiphilic properties due to the presence of both a hydrophobic alkyl chain and hydrophilic ether and ester functionalities. This dual nature allows them to act as effective surfactants and emulsifiers.

Micelle Formation and Critical Micelle Concentration Studies

In aqueous solutions, surfactant molecules like this compound can self-assemble into organized structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. acs.org

The table below presents typical CMC values for related nonionic surfactants, which can serve as an estimate for the behavior of this compound.

| Surfactant Type | Analogous Compound | Approximate CMC (mM) | Reference |

| Nonionic Ether-Ester | Polyethylene glycol (8) monostearate | ~0.03 | acs.org |

| Nonionic Ether-Ester | Polyethylene glycol (8) monolaurate | ~0.09 | acs.org |

| Nonionic Ether | Penta-ethylene glycol monododecyl ether (C12E5) | 0.065 | acs.org |

Stabilization of Emulsions and Dispersions

The ability of this compound to lower the interfacial tension between immiscible liquids, such as oil and water, makes it a valuable component in the formulation of stable emulsions and dispersions. nih.govnih.gov By adsorbing at the oil-water interface, it creates a protective layer around the dispersed droplets, preventing them from coalescing.

The effectiveness of glycol ether esters in stabilizing emulsions is dependent on factors such as their concentration, the oil-to-water ratio, and the presence of other components in the system. Research on similar compounds, like diethylene glycol monobutyl ether, has shown their utility in creating stable oil-in-water emulsions. google.com The stability of these emulsions can be assessed by monitoring changes in droplet size and observing for signs of creaming or phase separation over time.

Integration into Green Chemical Synthesis and Process Design

The principles of green chemistry encourage the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be aligned with these principles through innovative catalyst design and comprehensive life cycle considerations.

Catalyst Design for Environmentally Benign Production

The conventional synthesis of esters often involves the use of strong mineral acids like sulfuric acid as catalysts. nih.gov While effective, these catalysts can lead to corrosion issues and the generation of acidic waste streams. Green chemistry approaches focus on the development of more environmentally benign catalytic systems.

For the production of this compound, which is typically synthesized via the esterification of 2-(2-butoxyethoxy)ethanol with butanoic acid or through transesterification, several green catalytic strategies can be employed:

Solid Acid Catalysts: Using solid acid catalysts, such as ion-exchange resins, offers advantages like ease of separation from the reaction mixture, reusability, and reduced corrosion.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions with high selectivity. researchgate.net The use of immobilized enzymes further simplifies catalyst recovery and reuse, making the process more sustainable. nih.govnih.gov

The table below outlines different catalytic approaches for the synthesis of butanoate esters.

| Catalyst Type | Example | Advantages for Green Synthesis | Reference |

| Homogeneous Acid | Sulfuric Acid | High reaction rates | nih.gov |

| Solid Acid | Ion-Exchange Resin | Reusable, non-corrosive, easy separation | |

| Biocatalyst | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B) | Mild reaction conditions, high selectivity, biodegradable | researchgate.net |

Life Cycle Assessment Considerations for Sustainable Manufacturing

A Life Cycle Assessment (LCA) is a comprehensive tool used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. researchgate.net For this compound, a full LCA would consider the following stages:

Raw Material Sourcing: The production of the precursors, 2-(2-butoxyethoxy)ethanol and butanoic acid, including their own environmental footprints.

Use Phase: The performance and durability of the compound in its application, including its stability and leaching characteristics in polymeric composites.

End-of-Life: The biodegradability and potential for recycling of the compound and the materials it is incorporated into. Glycol ethers like diethylene glycol monobutyl ether are known to be readily biodegradable. santos.com

By considering these factors, manufacturers can identify opportunities to optimize the production and use of this compound to minimize its environmental impact and align with the goals of sustainable chemistry. researchgate.netrsc.org

Waste Minimization and Atom Economy in Synthetic Routes

The industrial synthesis of this compound is primarily achieved through the Fischer-Speier esterification of 2-(2-butoxyethoxy)ethanol with butanoic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by solid acid catalysts. The fundamental principles of green chemistry, particularly waste minimization and atom economy, are critical considerations in optimizing the synthetic routes for this compound.

The primary reaction for the synthesis of this compound is as follows:

C₄H₉O(CH₂)₂O(CH₂)₂OH + C₃H₇COOH ⇌ C₄H₉O(CH₂)₂O(CH₂)₂OOC(CH₂)₂CH₃ + H₂O

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The theoretical atom economy for the synthesis of this compound via Fischer esterification is calculated as follows:

Molecular Weight of this compound (C₁₂H₂₄O₄): 232.32 g/mol

Molecular Weight of 2-(2-Butoxyethoxy)ethanol (C₈H₁₈O₃): 162.23 g/mol

Molecular Weight of Butanoic Acid (C₄H₈O₂): 88.11 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (232.32 / (162.23 + 88.11)) x 100 ≈ 92.79%

This high theoretical atom economy indicates that the majority of the mass of the reactants is incorporated into the final product. The only theoretical byproduct is water, which is considered a benign substance.

Waste Minimization Strategies:

While the atom economy is inherently high, practical synthesis routes must address several sources of waste to align with green chemistry principles.

Catalyst Selection and Recovery: Traditional homogeneous catalysts like sulfuric acid are effective but present challenges in separation from the product mixture, leading to corrosive waste streams that require neutralization. The use of heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offers a significant advantage in waste minimization. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can be reused multiple times without a significant loss of activity, thereby reducing catalyst waste. researchgate.net

Purification and Solvent Use: After the reaction, the crude product requires purification, typically through distillation. This step can generate waste in the form of distillation residues containing unreacted starting materials, catalyst traces, and byproducts. Optimizing the reaction to achieve high conversion rates minimizes the amount of unreacted starting materials that need to be separated and potentially recycled. Furthermore, minimizing or eliminating the use of solvents during the reaction and purification stages is a key goal for waste reduction. Solvent-free reaction conditions, where one of the reactants is used in excess to act as the solvent, are being explored for various esterification processes.

Data on Synthetic Route Efficiency:

While specific yield data for the industrial production of this compound is not extensively published in open literature, data from analogous esterification reactions provide valuable insights into the achievable efficiencies. For example, the esterification of diethylene glycol monobutyl ether with acetic acid using novel heteropolyanion-based ionic liquids as catalysts has shown excellent catalytic activities and reusability. researchgate.net In another relevant study, the Fischer esterification of palm fatty acids with butyl-cellosolve (a similar glycol ether) achieved an 80% conversion under reactive distillation conditions. ucr.ac.cr These findings suggest that high-yield and low-waste processes for the synthesis of this compound are feasible with modern catalytic and process technologies.

| Parameter | Traditional Route (Homogeneous Catalyst) | Greener Route (Heterogeneous Catalyst) |

| Catalyst | Sulfuric Acid | Solid Acid Resin (e.g., Amberlyst-15) |

| Catalyst Recovery | Difficult, requires neutralization | Simple filtration, reusable |

| Primary Byproduct | Water | Water |

| Waste Stream | Acidic wastewater | Minimal catalyst bleed, water |

| Potential Side Products | Ethers from alcohol dehydration | Ethers from alcohol dehydration |

| Theoretical Atom Economy | ~92.79% | ~92.79% |

| Typical Yield | Variable, dependent on water removal | Potentially >80% with optimized conditions |

Q & A

What are the recommended methods for synthesizing 2-(2-Butoxyethoxy)ethyl butanoate in laboratory settings?

Basic

Synthesis typically involves esterification between butanoic acid and 2-(2-butoxyethoxy)ethanol under acid catalysis (e.g., sulfuric acid) or enzymatic methods using lipases in non-polar solvents like n-hexane . Enzymatic approaches minimize side reactions and are advantageous for thermally sensitive substrates. Optimization of solvent choice (e.g., compatibility with polar substrates) and reaction temperature (e.g., 60°C for Lipozyme™) can improve yields .

How do the physicochemical properties of this compound influence its selection as a solvent in biochemical applications?

Basic

Key properties include a boiling point of ~102°C, moderate polarity, and low toxicity . These traits enable its use in dissolving hydrophobic compounds (e.g., lipids, polymers) while maintaining compatibility with biological systems. Its low volatility reduces evaporation risks in prolonged experiments, and its ester functionality allows participation in transesterification reactions .

What analytical techniques are commonly employed to characterize and quantify this compound in complex mixtures?

Basic

Reverse-phase HPLC with C18 columns (e.g., Newcrom R1) and mobile phases like acetonitrile/water is standard for quantification . LC-MS/MS (negative-ion mode) provides structural validation via fragmentation patterns (e.g., m/z 434.4 for [M-H]⁻) . GC-MS is less common due to the compound’s high molecular weight but may be used with derivatization .

How can researchers address discrepancies in kinetic data obtained during enzyme-catalyzed synthesis of ester derivatives similar to this compound?

Advanced

Discrepancies often arise from substrate inhibition or diffusional limitations. Multisubstrate Ping Pong Bi Bi kinetic models, validated via nonlinear regression analysis, can resolve conflicting rate data . Incremental F-tests help identify statistically robust models, while mass balance checks ensure consistency between experimental and calculated concentrations .

What strategies are effective in optimizing reaction yield when scaling this compound synthesis from micro- to preparative-scale?

Advanced

Scale-up requires balancing solvent volume, enzyme immobilization (to enhance reusability), and continuous removal of byproducts (e.g., ethanol via distillation). Batch reactors with controlled agitation (200–400 rpm) improve mass transfer, while fed-batch systems mitigate substrate inhibition . Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by vacuum distillation ensures high purity .

How does the structural configuration of this compound impact its metabolic stability in biological systems?

Advanced

The butoxyethoxy chain increases hydrophobicity, slowing hydrolysis by esterases. In vitro studies using liver microsomes and LC-MS/MS reveal metabolite profiles dominated by oxidative degradation (e.g., hydroxylation at the ethoxy group) rather than ester cleavage . Stability assays in pH 7.4 buffers (37°C, 24h) show <10% degradation, supporting its use in sustained-release formulations .

What safety precautions are necessary when handling this compound in laboratory environments?

Basic

While less toxic than 2-butoxyethanol, PPE (gloves, goggles) and fume hoods are mandatory due to potential respiratory irritation . Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste. Storage in amber glass under nitrogen prevents oxidative degradation .

In multi-step syntheses using this compound as an intermediate, how can competing side reactions be minimized?

Advanced

Side reactions (e.g., transesterification) are mitigated by using anhydrous conditions and low temperatures (0–5°C) during acid-catalyzed steps. Selective protection of reactive groups (e.g., silylation of hydroxyls) and catalysts like DMAP (4-dimethylaminopyridine) enhance specificity in coupling reactions . Real-time monitoring via FT-IR or inline HPLC ensures intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.